N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-7-5-6-8-11(10)16/h5-9H,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQHXEZUNIYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
(a) N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide (CAS 1448059-96-8)
- Molecular Formula : C₁₅H₁₇F₂N₅O
- Molecular Weight : 321.33 g/mol
- Key Differences : Replaces the 2-chloro substituent with 2,4-difluoro groups on the benzamide. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and alter receptor affinity compared to chlorine.
(b) 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide (CAS 1421523-97-8)
- Molecular Formula : C₁₃H₁₃ClN₄O
- Molecular Weight : 276.72 g/mol
- Key Differences: Lacks the second dimethylamino group at position 4 of the pyrimidine.
Functional Group Replacements
(a) N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide
- Molecular Formula : C₁₈H₂₁N₅O₂S
- Molecular Weight : 371.46 g/mol (calculated from )
- Key Differences : Replaces the benzamide group with a naphthalene sulfonamide. The sulfonamide moiety introduces hydrogen-bonding capacity, while the naphthalene ring increases hydrophobicity, likely altering pharmacokinetic properties.
(b) Quinoline-Based Analogs (e.g., Example 86 in )
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide (Target) | C₁₅H₁₇ClN₅O* | ~321–322* | 2,4-(NMe₂)₂-pyrimidine; 2-Cl-benzamide |
| N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide | C₁₅H₁₇F₂N₅O | 321.33 | 2,4-F₂-benzamide |
| 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide | C₁₃H₁₃ClN₄O | 276.72 | 2-(NMe₂)-pyrimidine; 2-Cl-benzamide |
| N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide | C₁₈H₂₁N₅O₂S | 371.46 | Naphthalene sulfonamide |
Research Findings and Implications
- Synthetic Pathways: outlines general methods for synthesizing pyrimidinyl benzamide derivatives, including carbamothioyl intermediates (e.g., compound 31). The target compound likely follows similar routes, with modifications to introduce dual dimethylamino groups.
- The difluoro analog () may exhibit enhanced stability in metabolic assays compared to chloro-substituted derivatives.
- Structure-Activity Relationships (SAR): Dimethylamino Groups: Increase electron density on the pyrimidine ring, enhancing interactions with enzymatic targets (e.g., kinase inhibitors). Halogen Substituents: Chlorine vs. fluorine alters lipophilicity (ClogP) and steric effects, influencing membrane permeability and target binding.
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanism of action, and potential applications.
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2,4-bis(dimethylamino)pyrimidine. The resulting compound is characterized by its unique structure that combines a chlorobenzamide moiety with a pyrimidine ring, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Kinases : This compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer cell proliferation and survival. Studies indicate that it exhibits moderate to high potency in inhibiting RET kinase activity, making it a promising candidate for cancer therapy .
- Antitumor Activity : In vitro assays have demonstrated that this compound effectively reduces the viability of various cancer cell lines. For instance, it shows significant cytotoxic effects on human lung cancer cell lines such as A549 and HCC827, with IC50 values indicating potent antitumor activity .
Table 1: Biological Activity Profile
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| A549 | 6.26 | Cytotoxicity |
| HCC827 | 6.48 | Cytotoxicity |
| NCI-H358 | 16.00 | Cytotoxicity |
Data indicates that the compound exhibits varying levels of cytotoxicity across different lung cancer cell lines, suggesting selective efficacy against tumor cells while also affecting normal cells .
Case Study: RET Kinase Inhibition
A study evaluated the effectiveness of this compound in inhibiting RET kinase. The compound was tested against both wild-type and mutated forms of the kinase. Results showed that it significantly inhibited kinase activity at concentrations below 10 µM, highlighting its potential as a therapeutic agent for cancers driven by RET mutations .
Safety and Toxicology
While the compound shows promising anticancer properties, safety assessments are crucial. Preliminary studies indicate that it may also affect normal lung fibroblast cells (MRC-5), which raises concerns about potential dose-limiting toxicities during clinical application. Further optimization of the chemical structure is necessary to enhance selectivity and reduce toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, chlorination and dimethylamination steps are critical. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact intermediates and final product purity. A stepwise approach, as seen in analogous benzamide syntheses, involves coupling a chlorobenzoyl chloride derivative with a pre-functionalized pyrimidine amine under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) . Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H/¹³C), HRMS , and X-ray crystallography . For example, single-crystal X-ray diffraction provides unambiguous confirmation of the pyrimidine ring substitution pattern and benzamide linkage geometry. In related compounds, torsional angles between the pyrimidine and benzamide moieties were resolved using this technique . Additionally, 2D NMR (e.g., COSY, HSQC) helps assign proton environments, particularly for distinguishing dimethylamino groups and aromatic protons.
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for assessing purity. For compounds with fluorinated or chlorinated substituents, LC-MS can detect trace impurities. Thermal methods like differential scanning calorimetry (DSC) assess crystallinity and polymorphic stability, which is critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Density functional theory (DFT) calculations or molecular docking studies (e.g., using AutoDock Vina) can predict interactions between the compound and biological targets (e.g., enzymes). For example, the dimethylamino groups on the pyrimidine ring may participate in hydrogen bonding or cation-π interactions. Advanced workflows combine QM/MM simulations to optimize ligand conformations and free-energy perturbation (FEP) to estimate binding energy changes upon substitution .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). A systematic approach includes:
- Dose-response curves across multiple replicates to quantify IC₅₀ variability.
- Orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate target inhibition.
- Meta-analysis of published data, adjusting for covariates like solvent effects (e.g., DMSO concentration) .
- Statistical tools (e.g., ANOVA, principal component analysis) can identify confounding variables .
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
- Stability : Conduct forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. LC-MS monitors degradation products, guiding structural modifications (e.g., replacing labile substituents) .
- Pharmacokinetics : Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Introducing electron-withdrawing groups (e.g., -CF₃) can reduce CYP450-mediated oxidation .
Q. What strategies mitigate synthetic challenges in scaling up multi-step reactions?
- Methodological Answer :
- Process intensification : Use flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in pyrimidine functionalization .
- Design of experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like temperature, pressure, and reagent ratios, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
